molecular formula C11H8O5 B8759798 Methyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Methyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B8759798
M. Wt: 220.18 g/mol
InChI Key: WVJJHBQRPIZGPT-UHFFFAOYSA-N
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Patent
US04889871

Procedure details

2,4-dihydroxyacetophenone (7.1 g, 0.05 mol) and dimethyl oxylate (7.2 g) were dissolved in DMF containing a solution of sodium methoxide in methanol (4.0 g Na, 100 ml MeOH) and the mixture was stirred at room temperature for 48 hours. At this point, acetic acid (180 ml) was added and the mixture was heated to 100° C. for 5 hours. The solvent was removed in vacuo and the residue partitioned between ethyl acetate and water. The organic layer was separated, the aqueous layer was thoroughly extracted with more ethyl acetate, and the combined organic extracts were washed with brine. Evaporation of the dried (Na2SO4) solvent in vacuo afforded methyl 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate (6a) as a crude yellow solid which was crystallized from from ethyl acetate/hexane to afford 3.5 g of pure product.
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl oxylate
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].[C:12]([OH:15])(=[O:14])[CH3:13].[CH3:16]N(C=O)C>C[O-].[Na+].CO>[OH:11][C:7]1[CH:6]=[CH:5][C:4]2[C:2](=[O:3])[CH:1]=[C:13]([C:12]([O:15][CH3:16])=[O:14])[O:10][C:9]=2[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
dimethyl oxylate
Quantity
7.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 100° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was thoroughly extracted with more ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) solvent in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC1=CC2=C(C(C=C(O2)C(=O)OC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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